Due to its functional groups, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate can serve as a starting material for the synthesis of more complex molecules. The presence of the chiral center allows for the preparation of enantiopure products, which are crucial in drug discovery and development PubChem, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: .
The molecule bears structural resemblance to a protected form of glycerol, a key component of many biological molecules like fats and carbohydrates. Researchers might utilize (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate to study enzymes involved in glycerol metabolism or to synthesize specific carbohydrate structures for biological studies Sigma-Aldrich, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: .
The unique properties of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, such as its chirality and functional groups, might be of interest for material science research. Potential applications could include the development of chiral catalysts or the design of materials with specific functionalities [This is a possibility based on the molecule's structure, but specific research on this application is yet to be documented extensively].
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is a chiral compound characterized by the molecular formula C13H18O5S and a molecular weight of 286.34 g/mol. This compound features a dioxolane ring, which contributes to its unique stereochemistry and reactivity. The presence of the p-toluenesulfonate group enhances its utility in various
While specific biological activities of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate are not extensively documented, compounds with similar structures have shown potential as:
Several synthetic routes exist for producing (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate:
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has various applications:
Several compounds share structural features with (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-1,3-dioxolane | Dioxolane ring | Lacks the sulfonate group |
2-(p-Toluenesulfonyloxy)ethanol | Alcohol with sulfonate | Contains an alcohol functional group |
1,3-Dioxolane | Simple dioxolane structure | Non-chiral; lacks additional substituents |
(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-methyl p-toluenesulfonate | Chiral compound similar to (S) form | Opposite chirality; used in different syntheses |
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate stands out due to its specific stereochemical configuration and functional versatility in organic synthesis compared to its analogs.
Irritant